Cyclo(-Ala-Ala)
Description
Overview of Cyclic Peptides and their Significance in Chemical Biology
Cyclic peptides are a class of peptides in which the amino and carboxyl termini are joined by a peptide bond or other linkage, forming a ring structure. This cyclization confers several advantageous properties compared to their linear counterparts, including increased conformational rigidity and enhanced stability against enzymatic degradation by exopeptidases due to the absence of free termini. biomolther.orgnih.gov Their constrained structure can lead to improved binding affinity and selectivity towards target molecules. biomolther.orgrsc.org Cyclic peptides play crucial roles in nature, serving as hormones, toxins, and antibiotics, and have garnered significant interest in drug discovery and as biochemical tools. biomolther.orgnih.govrsc.orgresearchgate.net
Definition and Structural Characteristics of Diketopiperazines (DKPs)
Diketopiperazines (DKPs), also known as dioxopiperazines or piperazinediones, represent the smallest class of cyclic peptides. wikipedia.orgmdpi.comnih.gov They are six-membered heterocyclic compounds containing two amide linkages within the ring. wikipedia.orgwikipedia.org Despite their name, they are structurally amides, not ketones. wikipedia.org The most common and extensively studied diketopiperazines are the 2,5-derivatives, formed by the head-to-tail cyclization of two α-amino acids. wikipedia.orgmdpi.comwikipedia.org The core diketopiperazine ring is a relatively rigid, nearly planar scaffold, featuring both hydrogen bond donor (NH) and acceptor (C=O) groups. wikipedia.org This constrained conformation influences their chemical properties and interactions. smolecule.comresearchgate.net
Three regioisomers of diketopiperazines are possible based on the position of the carbonyl groups: 2,3-, 2,5-, and 2,6-isomers, with the 2,5-derivatives being the most prevalent, particularly in nature. wikipedia.orgmdpi.com
Historical Context and Discovery of Cyclo(-Ala-Ala)
Diketopiperazines were first discovered in 1880 and were later studied by E. Fischer. nih.gov Initially, they were sometimes considered merely as protein artifacts or degradation products. nih.gov However, their widespread occurrence in nature, synthesized by a variety of organisms including bacteria, fungi, and even mammals, highlighted their significance as essential metabolic intermediates. wikipedia.orgnih.govwikipedia.org The 2,5-diketopiperazine ring system was the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938, using the parent compound 2,5-diketopiperazine (piperazine-2,5-dione), which is the cyclic dipeptide of two glycine (B1666218) residues, cyclo(-Gly-Gly). wikipedia.org
While specific historical details regarding the initial discovery and isolation of Cyclo(-Ala-Ala) itself are not extensively detailed in the provided search results, its existence is inherent within the broader study of diketopiperazines derived from protein hydrolysis or microbial synthesis. As a cyclic dipeptide composed of two alanine (B10760859) residues, it is a fundamental example of a 2,5-diketopiperazine.
Nomenclature and Stereoisomeric Forms of Cyclo(-Ala-Ala) (e.g., Cyclo(L-Ala-L-Ala), Cyclo(D-Ala-D-Ala), Cyclo(L-Ala-D-Ala))
Cyclo(-Ala-Ala) is the general name for the cyclic dipeptide formed from two alanine residues. The nomenclature specifies the constituent amino acids and indicates the cyclic nature. Since alanine is a chiral amino acid (except for glycine), it exists as L-alanine and D-alanine stereoisomers. The cyclization of two alanine molecules can therefore result in different stereoisomeric forms of Cyclo(-Ala-Ala), depending on the chirality of the constituent alanine residues. The primary stereoisomers are:
Cyclo(L-Ala-L-Ala): Formed from the cyclization of two L-alanine molecules. This is often the most common naturally occurring form, as most natural peptides are composed of L-amino acids. wikipedia.org
Cyclo(D-Ala-D-Ala): Formed from the cyclization of two D-alanine molecules. Dipeptides containing D-amino acids can exhibit different properties compared to their L-amino acid counterparts. ruixibiotech.com
Cyclo(L-Ala-D-Ala): Formed from the cyclization of one L-alanine and one D-alanine molecule. This is a meso compound if the amino acids were achiral, but with chiral alanine, it is a diastereoisomer of the LL and DD forms.
These stereoisomers have the same chemical formula (C₆H₁₀N₂O₂) and molecular weight (142.16 g/mol ) smolecule.comchemicalbook.comchemimpex.comglpbio.com, but they differ in the spatial arrangement of the methyl groups attached to the alpha carbons. These stereochemical differences can lead to variations in their physical properties, such as melting point and solubility, as well as their interactions in chemical and biological systems. jeol.com The relative configuration of the amino acid residues (cis or trans) also influences the conformation of the diketopiperazine ring. wikipedia.orgresearchgate.net Naturally occurring 2,5-DKPs predominantly derived from L-α-amino acids are often cis configured as the cyclo(L-Xaa-L-Yaa) isomers. wikipedia.org
The differentiation and analysis of these stereoisomers can be achieved through techniques such as NMR spectroscopy, which can reveal distinct spectral patterns for different stereoisomers. jeol.com
Here is a table summarizing the basic chemical properties of Cyclo(-Ala-Ala):
| Property | Value | Source |
| Chemical Formula | C₆H₁₀N₂O₂ | smolecule.comchemicalbook.comchemimpex.comglpbio.com |
| Molecular Weight | 142.16 g/mol | smolecule.comchemicalbook.comchemimpex.comglpbio.com |
| Melting Point | 282-282.5 °C or 311–312 °C (for 2,5-Diketopiperazine) | chemicalbook.com, wikipedia.org |
| Solubility | Soluble in DMSO | glpbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207149 | |
| Record name | Cyclo(alanylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-61-4, 72904-45-1 | |
| Record name | Cyclo(alanylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine anhydride, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(alanylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ALANINE ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALANINE ANHYDRIDE, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Biosynthesis of Cyclo Ala Ala
Chemical Synthesis Methodologies
Chemical synthesis of cyclo(-Ala-Ala) typically involves the formation of a linear dipeptide precursor followed by cyclization. itjfs.com
Solid-Phase Peptide Synthesis (SPPS) Approaches to Cyclo(-Ala-Ala) and its Precursors
Solid-Phase Peptide Synthesis (SPPS) is a well-established method for synthesizing cyclic dipeptides like cyclo(-Ala-Ala). smolecule.comitjfs.com This method involves the assembly of the linear peptide chain on a solid support. smolecule.comitjfs.com The C-terminus of the linear dipeptide is covalently attached to a resin, often through an ester linkage. itjfs.com After the linear dipeptide (Alanyl-alanine) is synthesized on the resin, cyclization is performed while the peptide is still attached to the solid support (on-resin cyclization). nih.govscispace.com This approach can be advantageous for synthesizing cyclic peptides. nih.gov
Solution-Phase Synthesis Techniques for Cyclo(-Ala-Ala) Formation
Solution-phase synthesis involves coupling free amino acid residues or linear peptide precursors in solution, followed by cyclization. smolecule.comitjfs.com This method does not require a solid support and offers favorable scalability for mass production. itjfs.com The process typically involves the creation of a linear dipeptide through conventional peptide coupling reactions. itjfs.com Cyclization of the linear dipeptide in solution can be achieved using various reagents and conditions. itjfs.com For instance, the cyclization of dipeptide esters is a common method for obtaining cyclic dipeptides. itjfs.com
Cyclization Strategies and Reaction Conditions (e.g., dehydration, base catalysis)
Cyclization of the linear alanyl-alanine dipeptide to form cyclo(-Ala-Ala) involves the formation of a new peptide bond, typically through intramolecular condensation. itjfs.com This process often involves dehydration, removing a water molecule. smolecule.com Various cyclization agents or catalysts are employed in appropriate solvents. itjfs.com For example, the cyclization of a C-terminally protected dipeptide, such as a methyl ester, allows the N-terminal amine to act as a nucleophile and the methoxy (B1213986) group as a leaving group. itjfs.com Base catalysis can be utilized in these cyclization reactions. smolecule.com The ease of cyclization is influenced by the conformational stability of the resulting ring and the loss of internal degrees of freedom during ring formation. google.com The presence of turn-inducing amino acids, although not directly applicable to the simple Ala-Ala sequence for creating a turn within the dipeptide itself, is a general principle in peptide cyclization that enhances conformational stability and can improve yields for larger cyclic peptides. google.com
Synthesis of Isotopically Labeled Cyclo(-Ala-Ala) for Mechanistic and Structural Studies
Isotopically labeled cyclo(-Ala-Ala) is synthesized for use in mechanistic and structural studies. Incorporating stable isotopes, such as Carbon-13 or Nitrogen-15, into the alanine (B10760859) residues allows researchers to use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to investigate reaction mechanisms, conformational dynamics, and interactions with other molecules. For instance, D-Alanine-3-13C is an example of an isotopically labeled amino acid that could be used as a building block for synthesizing labeled cyclo(-Ala-Ala). epa.gov Such labeling provides valuable insights into the behavior of cyclo(-Ala-Ala) at the molecular level.
Synthesis of N-methylated Cyclo(-Ala-Ala) Derivatives
N-methylation of peptides, including cyclic dipeptides, is a modification that can alter their properties, such as conformation, lipophilicity, and stability. acs.orgresearchgate.netscribd.com Synthesis of N-methylated cyclo(-Ala-Ala) derivatives involves introducing methyl groups onto the nitrogen atoms of the amide bonds. This modification can be achieved through chemical synthesis methods, including solid-phase techniques. researchgate.netresearchgate.net N-methylation can influence the occurrence of cis peptide bonds and block hydrogen bonds, impacting the backbone conformation of cyclic peptides. scribd.com
Enzymatic Synthesis and Biocatalysis
Enzymatic synthesis and biocatalysis offer alternative routes to the formation of cyclo(-Ala-Ala). Enzymes such as proteases or ligases can catalyze the formation of cyclic dipeptides from linear precursors. smolecule.com While specific enzymatic synthesis of cyclo(-Ala-Ala) is not extensively detailed in the provided context, the general principle of using enzymes for cyclodipeptide synthesis is established. smolecule.comitjfs.com Biocatalytic approaches are being explored for the synthesis of various cyclic structures, including those containing amino acids. nih.gov Enzymes can offer advantages such as high chemo-, regio-, and stereoselectivity. researchgate.net
Enzyme-Catalyzed Formation of Cyclo(-Ala-Ala) from Linear Peptides or Amino Acid Precursors (e.g., proteases, ligases)
Enzymes such as proteases and ligases have been explored for their ability to catalyze the formation of cyclic dipeptides, including cyclo(-Ala-Ala), from appropriate linear precursors or free amino acids. Proteases, traditionally known for peptide bond hydrolysis, can, under specific conditions, catalyze the reverse reaction, peptide bond formation. smolecule.comuni-salzburg.at This "reversed proteolysis" can be influenced by factors such as solvent composition, temperature, and substrate concentration to favor synthesis over hydrolysis. uni-salzburg.at
Ligases, on the other hand, are enzymes naturally involved in forming phosphodiester, phosphoanhydride, or carbon-heteroatom bonds, and some can catalyze peptide bond formation. nih.gov In the context of cyclic peptide synthesis, certain ligases, such as asparaginyl endopeptidases (AEPs) found in plants, have been shown to facilitate the cyclization of linear peptide precursors. nih.govuq.edu.aupnas.org While much of the research on enzymatic cyclization focuses on larger cyclic peptides or specific non-ribosomal peptides, the principle of enzyme-catalyzed peptide bond formation by proteases or ligases is applicable to the synthesis of simple cyclic dipeptides like cyclo(-Ala-Ala) from alanyl-alanine or two alanine molecules. smolecule.com
Investigation of Enzymatic Mechanisms and Enzyme Engineering for Enhanced Yields
Understanding the enzymatic mechanisms involved in cyclic dipeptide formation is crucial for optimizing reaction conditions and engineering enzymes for enhanced yields. For proteases catalyzing peptide synthesis, the reaction often proceeds via an acyl-enzyme intermediate. nih.gov The balance between hydrolysis and aminolysis (peptide bond formation) of this intermediate dictates the yield of the desired cyclic product. nih.gov
Enzyme engineering approaches, such as directed evolution and rational design, can be employed to alter the substrate specificity and shift the kinetic properties of enzymes to favor ligation over hydrolysis. nih.gov For instance, modifications to the active site or surrounding regions of proteases can reduce water accessibility, thereby suppressing the hydrolytic pathway. nih.gov Similarly, engineering ligases to recognize and efficiently cyclize alanyl-alanine sequences could lead to improved biocatalytic routes for cyclo(-Ala-Ala) production. Research in this area, particularly concerning the engineering of peptide ligases for various applications, highlights the potential for tailoring enzyme activity for specific cyclic peptide synthesis. nih.govnih.gov
Cell-Free Biocatalytic Systems for Cyclo(-Ala-Ala) Production
Cell-free biocatalytic systems offer an alternative platform for enzymatic synthesis of compounds like cyclo(-Ala-Ala). These systems utilize isolated enzymes or enzyme cascades outside the complex environment of a living cell. nih.govdirzon.comnih.gov Cell-free systems provide advantages such as greater control over reaction conditions, easier product separation, and the ability to incorporate engineered enzymes or artificial cofactors that might be toxic or incompatible with whole-cell systems. nih.govnih.gov
For cyclo(-Ala-Ala) production, a cell-free system could involve incubating alanine monomers or a linear alanyl-alanine peptide with the appropriate cyclizing enzyme(s) under optimized conditions. Research into cell-free protein synthesis (CFPS) systems has demonstrated their utility in producing complex enzymes, including those involved in peptide biosynthesis, which could then be used in cell-free biocatalytic cascades for synthesizing cyclic peptides. nih.govnih.gov While specific examples of cell-free systems solely for cyclo(-Ala-Ala) production from basic precursors were not prominently found in the search results, the general principles and advancements in cell-free biocatalysis for peptide synthesis indicate the feasibility of this approach. nih.govdirzon.comnih.gov
Biosynthetic Pathways in Organisms
Cyclic dipeptides, including diketopiperazines like cyclo(-Ala-Ala), are produced by a variety of organisms through natural biosynthetic pathways. These pathways often involve complex enzymatic machinery and can be part of the organism's secondary metabolism.
Identification of Microorganisms and Natural Sources Producing Cyclo(-Ala-Ala)
Various microorganisms, including bacteria and fungi, are known producers of diketopiperazines. researchgate.net While the search results specifically mention the production of other diketopiperazines like cyclo(-Ala-Pro), cyclo(-Gly-Pro), and cyclo(-Val-Pro) by Bacillus pumilus, and cyclo(L-Leucyl-L-Prolyl) by Achromobacter xylosoxidans, it is well-established that cyclic dipeptides, in general, are widely distributed in the microbial world. nih.govresearchgate.netnih.gov
Cyclo(-Ala-Ala) has also been detected in various natural sources, including fermented foods and beverages, likely as a result of microbial activity or thermal processing. researchgate.netitjfs.com The identification and isolation of microorganisms that naturally produce cyclo(-Ala-Ala) are crucial for understanding its biosynthesis and potentially harnessing these organisms or their enzymatic machinery for production.
Conformational Analysis and Structural Elucidation
Spectroscopic Techniques for Conformational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the detailed atomic-level structure and dynamics of Cyclo(-Ala-Ala). It provides insights into the connectivity of atoms and their spatial relationships, which are crucial for defining the molecule's conformation.
In solution, 1D and 2D NMR experiments are utilized to determine the conformational preferences of Cyclo(-Ala-Ala).
| Carbon | Typical δ (ppm) in Peptides |
|---|---|
| C=O (Carbonyl) | 170-180 |
| Cα | ~50 |
| Cβ (Methyl) | ~20 |
COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically through two or three bonds. In Cyclo(-Ala-Ala), a COSY spectrum would show a cross-peak between the α-proton (Hα) and the protons of the methyl (CH₃) group, confirming their connectivity within the alanine residue.
TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a single spin system, even if they are not directly coupled. For an isolated alanine residue within the cyclic structure, TOCSY would show the same correlations as COSY, linking the Hα to the methyl protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This powerful 2D experiment provides information about protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This data is critical for determining the three-dimensional fold of the peptide ring and the orientation of the methyl side chains. For cyclic dipeptides, NOE results can help determine the conformation of the residues. nih.gov
In the solid state, the conformation of Cyclo(-Ala-Ala) is influenced by the forces involved in crystal packing. Solid-state NMR (ssNMR), particularly Cross-Polarization/Magic-Angle Spinning (CP/MAS) ¹³C NMR, is used to study these conformations. researchgate.netnih.gov
X-ray diffraction has shown that Cyclo(-L-Ala-L-Ala) has a nonplanar, six-membered ring structure. researchgate.net CP/MAS ¹³C NMR studies can distinguish between different crystalline forms (polymorphs) and conformations. The ¹³C chemical shifts in the solid state are sensitive to the local molecular conformation. researchgate.net For instance, studies on crystalline L-alanine peptides have shown that side-chain methyl groups exhibit downfield resonance shifts of several parts per million compared to their positions in aqueous solution. nih.gov These shifts are attributed to van der Waals' interactions within the crystal lattice, highlighting the influence of molecular packing on the electronic environment of the atoms. nih.gov
| Carbon | Typical Solid-State δ (ppm) | Typical Solution δ (ppm) | Observed Shift (Solid vs. Solution) |
|---|---|---|---|
| C=O | ~176 | ~177 | Minor |
| Cα | ~50 | ~53 | Minor |
| Cβ (Methyl) | ~21 | ~17 | Downfield |
The precise geometry of the Cyclo(-Ala-Ala) ring is defined by a set of dihedral angles. NMR data provides the necessary constraints to determine these angles.
Chemical Shifts: While less direct, chemical shifts can be indicative of conformation. For instance, differences in ¹³C chemical shifts between diastereomers like Cyclo(-L-Ala-L-Ala) and Cyclo(-L-Ala-D-Ala) can be correlated with shielding effects from carbonyl groups in different bend types. nih.gov
Coupling Constants (J-values): The vicinal proton-proton coupling constant (³J) between protons on adjacent atoms is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation. acs.orguci.edumiamioh.edu For peptides, the ³J(Hα, HΝ) coupling constant is used to determine the backbone dihedral angle φ. The relationship is generally expressed as: J(φ) = A cos²(φ) + B cos(φ) + C By measuring the ³J coupling constants from a high-resolution ¹H NMR spectrum, researchers can estimate the corresponding dihedral angles that define the ring's pucker. nih.govuci.edu For example, larger coupling constants (10-14 Hz) are typically associated with dihedral angles near 180°, while smaller values (2-5 Hz) correspond to angles around 60°. miamioh.edu
NOE Data: Nuclear Overhauser Effect data provides distance restraints between protons. These experimentally derived distances are then used in computational molecular modeling to generate structures that are consistent with the NMR data. nih.gov The measured NOE effects allow for the calculation of internuclear distances, which serve as crucial restraints in molecular dynamics calculations to refine the three-dimensional structure.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are sensitive to the vibrational modes of chemical bonds and are particularly useful for studying the secondary structure of peptides, including hydrogen bonding patterns. nih.gov
The FTIR spectrum of Cyclo(-Ala-Ala) is characterized by several key absorption bands, most notably the Amide I and Amide II bands, which are sensitive to the peptide backbone conformation and hydrogen bonding. leibniz-fli.deleibniz-fli.de
Amide I Band: This band, appearing in the 1600–1700 cm⁻¹ region, arises primarily from the C=O stretching vibration of the amide group. leibniz-fli.debiorxiv.org Its precise frequency is highly sensitive to the peptide's secondary structure and the pattern of hydrogen bonds. leibniz-fli.de In cyclic dipeptides, the strength and pattern of intermolecular hydrogen bonds in the crystal lattice can cause shifts in the Amide I frequency. For example, comprehensive analysis of Cyclo(D-Ala-L-Ala) has shown that different crystalline forms with distinct hydrogen bond patterns exhibit noticeable differences in the C=O stretching modes. scispace.comumich.edu
Amide II Band: Found between 1510 and 1580 cm⁻¹, the Amide II band is more complex, resulting from N-H in-plane bending and C-N stretching vibrations. leibniz-fli.debiorxiv.org The position of this band is also influenced by hydrogen bonding. nih.gov
Hydrogen Bonding Analysis: The N-H stretching vibration, typically observed above 3100 cm⁻¹, provides direct information about hydrogen bonding. umich.edu In the absence of hydrogen bonding, the N-H stretch appears at higher wavenumbers. In the presence of intermolecular hydrogen bonds, as found in the crystal structure of Cyclo(-Ala-Ala), this band shifts to lower frequencies, and its width can be indicative of the strength and uniformity of these bonds. scispace.comumich.edu Studies on different crystal forms of Cyclo(D-Ala-L-Ala) have correlated distinct spectral differences in the N-H stretching and bending modes to different molecular and crystal structures. scispace.com
| Amide Band | Approximate Wavenumber (cm⁻¹) | Primary Vibrational Mode | Structural Sensitivity |
|---|---|---|---|
| Amide I | 1600 - 1700 | C=O Stretch | Backbone Conformation, H-Bonding |
| Amide II | 1510 - 1580 | N-H Bend, C-N Stretch | H-Bonding, Conformation |
| N-H Stretch | 3100 - 3500 | N-H Stretch | Direct Probe of H-Bonding |
Raman Spectroscopy for Conformational Insights
Raman spectroscopy, a technique sensitive to molecular vibrations, provides valuable insights into the conformational states of Cyclo(-Ala-Ala). The vibrational modes observed in a Raman spectrum are characteristic of the molecule's structure, including the conformation of its peptide backbone and side chains.
For cyclic dipeptides like Cyclo(-Ala-Ala), the Raman spectra can reveal information about the puckering of the diketopiperazine ring and the orientation of the methyl groups. umich.edu Analysis of the amide I and III bands, in particular, is useful for studying the peptide backbone conformation. Theoretical simulations of Raman spectra, often performed using density functional theory (DFT), are crucial for assigning the observed vibrational bands to specific molecular motions and for distinguishing between different possible conformers. acs.org
Studies on similar cyclic dipeptides have shown that the Raman spectra can be sensitive to the solvent environment. acs.org By combining experimental Raman spectroscopy with molecular dynamics (MD) simulations, it is possible to account for the effects of the solvent and the inherent flexibility of the molecule, leading to a more accurate interpretation of the spectra and a better understanding of the conformational preferences of Cyclo(-Ala-Ala) in solution. acs.orgnih.govcas.cz The differences in the CH stretching and bending modes in the Raman spectra of different crystalline forms of Cyclo(D-Ala-L-Ala) indicate that multiple conformations can exist in solution. umich.edu
Furthermore, Raman Optical Activity (ROA), a chiroptical technique, is particularly sensitive to the stereochemistry and conformation of chiral molecules like Cyclo(-Ala-Ala). acs.orgnih.govcas.cz ROA spectra can provide detailed information about the solution-state conformations and can be used to quantitatively determine the populations of different conformers. nih.govcas.cz The combination of Raman and ROA spectroscopy with quantum chemical calculations offers a powerful approach for elucidating the conformational landscape of Cyclo(-Ala-Ala). nih.govcas.cz
| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Conformational Sensitivity |
| Amide I (C=O stretch) | 1630 - 1700 | Sensitive to hydrogen bonding and backbone conformation. acs.orgnih.gov |
| Amide II (N-H bend and C-N stretch) | 1510 - 1570 | Influenced by backbone conformation and hydrogen bonding. |
| Amide III | 1230 - 1300 | Complex mode sensitive to backbone and side-chain conformation. |
| CH stretch | 2800 - 3200 | Can provide information on the orientation and environment of the methyl side chains. umich.eduacs.org |
| CH bend | 1350 - 1470 | Sensitive to the conformation of the methyl groups. umich.edu |
X-ray Diffraction (XRD) and Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing
Single crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. This method provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For Cyclo(-Ala-Ala), single crystal XRD studies reveal the conformation of the diketopiperazine ring and the orientation of the alanine side chains.
In a related compound, Cyclo(D-Ala-L-Ala), two different crystalline forms have been identified, each with distinct hydrogen bonding patterns and molecular conformations. umich.edu This highlights the influence of crystal packing forces on the molecular geometry. One form exhibits a chain-like hydrogen bonding network, while the other displays a more complex three-dimensional network. umich.edu These differences in crystal packing also lead to variations in the conformation of the methyl groups of the alanine residues. umich.edu The analysis of these crystal structures provides a static picture of the molecule's preferred conformation in the solid state, which serves as a crucial reference for computational and solution-state studies.
Analysis of Piperazine Ring Puckering and Amide Group Planarity
The most common puckered conformation for the diketopiperazine ring in cyclic dipeptides is a boat conformation. Ab initio calculations for Cyclo(-Ala-Ala) have predicted a boat conformation in both the solid state and in aqueous solution. acs.org The puckering of the ring is a consequence of the steric interactions between the substituents on the alpha-carbons and the desire to maintain near-planarity of the two amide (peptide) bonds.
The amide groups within the diketopiperazine ring of Cyclo(-Ala-Ala) are generally found to be close to planar, a characteristic feature of peptide bonds. This planarity arises from the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl pi-system. However, slight deviations from planarity can occur due to ring strain and intermolecular interactions within the crystal lattice. The planarity of the amide groups is essential for the formation of the strong intermolecular N-H···O=C hydrogen bonds that stabilize the crystal structure.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Frequencies
Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of molecules like Cyclo(-Ala-Ala). DFT calculations are used to determine the molecule's ground state geometry, which corresponds to the most stable three-dimensional arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, providing a detailed picture of the molecular structure. For Cyclo(-Ala-Ala), DFT calculations have been employed to explore different possible conformations, such as various puckering modes of the diketopiperazine ring.
In addition to geometry optimization, DFT can be used to calculate vibrational frequencies. These calculated frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. The calculated vibrational spectrum can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. acs.org This comparison allows for the assignment of specific spectral features to particular molecular motions and can help to confirm the predicted ground state geometry. For instance, theoretical simulations of harmonic IR and Raman spectra for cyclic dipepeptides are often performed using DFT. acs.org The agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Transitions in Solution
While DFT calculations provide valuable information about the static ground state of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior in a solution environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of Cyclo(-Ala-Ala) in solution and the study of its flexibility and the transitions between different conformations.
For cyclic dipeptides, MD simulations have been used to investigate the range of accessible conformations and the timescales of transitions between them. For example, in the case of Cyclo(L-Ala-Gly), MD calculations revealed the presence of both boat-up and boat-down conformations in solution. acs.org Similar simulations for Cyclo(-Ala-Ala) can elucidate the dynamic equilibrium between different ring puckering states and the rotational motion of the methyl side chains.
Molecular Mechanics (MM) Calculations for Conformational Energy Landscapes
Molecular mechanics (MM) is a computational method used to estimate the potential energy of a molecule as a function of its atomic coordinates. stanford.eduyoutube.com By calculating the steric energy for a vast number of possible geometries, MM can be used to generate a conformational energy landscape, which maps the stable, low-energy conformations (local minima) and the energy barriers (transition states) between them. stanford.edu For cyclic peptides like Cyclo(-Ala-Ala), this approach helps to identify the most probable three-dimensional structures.
The core of Cyclo(-Ala-Ala) is the six-membered 2,5-diketopiperazine ring. Theoretical calculations, including MM and higher-level methods like Density Functional Theory (DFT), have been employed to explore its conformational space. nih.gov The DKP ring is not strictly planar; it can adopt several puckered conformations to alleviate steric strain. The primary conformations considered for the DKP ring are:
Planar: A high-energy conformation where all ring atoms lie in the same plane.
Boat/Twist-Boat: A non-planar conformation where the Cα atoms are displaced from the plane of the two amide bonds. This is often the most stable form for DKP rings with bulky side chains. mdpi.com
Chair: Another puckered conformation, which is less common for this specific ring system.
For Cyclo(-L-Ala-L-Ala), computational studies indicate that non-planar, puckered conformations are energetically favored over a planar structure. mdpi.comresearchgate.net The steric interactions between the two methyl side chains (one on each alanine residue) drive the ring to adopt a twist-boat conformation. This puckering minimizes the steric clash that would occur in a planar arrangement. The energy landscape reveals that the boat-like conformers are the global energy minima, separated by relatively low energy barriers, suggesting that the molecule can interconvert between related puckered forms.
| Conformation Type | Key Geometric Features | Relative Energy (Calculated) |
| Twist-Boat | Cα atoms are displaced on opposite sides of the amide plane. | Global Minimum |
| Planar | All six ring atoms lie in a single plane. | High Energy / Transition State |
| Chair | Cα atoms are displaced, resembling a cyclohexane (B81311) chair. | Intermediate Energy |
Conformational Analysis of Cyclo(-Ala-Ala) as a Model for Cyclic Peptides
While larger cyclic peptides (typically containing four or more residues) are well-known to form defined secondary structures like β-turns and γ-turns, the small and highly constrained ring of a cyclic dipeptide like Cyclo(-Ala-Ala) is incapable of forming these classical structures. nih.gov A β-turn, for instance, requires a sequence of four amino acid residues, and a γ-turn requires three.
Instead of modeling these turns directly, the conformational analysis of Cyclo(-Ala-Ala) is crucial for understanding the fundamental stereochemical preferences of the peptide backbone in a constrained environment. The DKP ring system essentially locks the two peptide bonds into a cis conformation, a geometry that is much less common in linear peptides. researchgate.net The rigid, turn-like nature of the Cyclo(-Ala-Ala) structure makes it an important building block or "turn mimetic" in medicinal chemistry and peptide design. researchgate.net Its well-defined, puckered structure can be incorporated into larger molecules to induce specific folds or to serve as a scaffold for presenting functional groups in a precise spatial arrangement.
The dominant conformation for Cyclo(-L-Ala-L-Ala) is a twist-boat form, where the two methyl groups are positioned pseudo-axially to minimize steric hindrance. mdpi.comresearchgate.net This inherent preference for a non-planar structure is a key finding from its conformational analysis and informs its use as a structural template.
Comparison of Solid-State and Solution Conformations
The conformation of a molecule can differ significantly between the highly ordered environment of a crystal (solid-state) and the dynamic environment of a solvent (solution). Comparing these conformations provides a comprehensive picture of the molecule's structural properties.
Solid-State Conformation
The solid-state structure of Cyclo(-L-Ala-L-Ala) has been definitively characterized using single-crystal X-ray diffraction. researchgate.netacs.org These studies confirm the predictions from theoretical calculations. The key findings are:
The six-membered diketopiperazine ring is not planar. It adopts a distinct twist-boat conformation . mdpi.com
The two amide groups themselves are nearly planar, but the plane of one is tilted with respect to the other. One study determined the angle between the two amide planes to be 26°. researchgate.net
The two methyl side chains are oriented in a folded, pseudo-axial position relative to the average plane of the ring. mdpi.com
Solid-state ¹³C NMR spectroscopy complements the diffraction data, showing distinct chemical shifts for the Cα, Cβ, and carbonyl carbons that are consistent with this single, puckered conformation in the crystal lattice. researchgate.net
Solution Conformation
Determining the precise conformation in solution is more complex due to the potential for rapid interconversion between multiple low-energy states. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are used to probe the average conformation or the equilibrium between different conformers.
For Cyclo(-Ala-Ala), there is less direct experimental data compared to its diastereomer, Cyclo(-D-Ala-L-Ala). However, studies on the diastereomer in aqueous solution show vibrational spectra consistent with the presence of more than one conformation. umich.edu By analogy, and consistent with the low calculated energy barriers between different boat conformers, Cyclo(-L-Ala-L-Ala) in solution is likely not a single rigid structure. Instead, it is believed to exist in a dynamic equilibrium, rapidly interconverting between various puckered boat-like conformations. This conformational flexibility in solution contrasts with the static, single conformation observed in the solid state.
| Feature | Solid-State Conformation | Solution Conformation |
| Primary Technique | X-ray Crystallography, Solid-State NMR | NMR Spectroscopy |
| DKP Ring Structure | Single, well-defined twist-boat conformation. mdpi.comresearchgate.net | Dynamic equilibrium between multiple puckered (boat-like) conformations. umich.edu |
| Molecular Motion | Highly restricted within the crystal lattice. | High degree of flexibility and rapid interconversion. |
| Side Chain Orientation | Fixed in a pseudo-axial position. mdpi.com | Averaged orientation due to ring flexibility. |
Biological Activities and Mechanistic Studies
Antimicrobial Properties
Cyclic dipeptides are recognized for their potential as antimicrobial agents. smolecule.comeurekaselect.com Research indicates that some DKPs exhibit activity against a variety of pathogens. smolecule.com However, detailed studies focusing specifically on Cyclo(-Ala-Ala) are not extensively documented in publicly available research.
Antibacterial Activity Against Various Pathogens
While the DKP scaffold is common in molecules with antibacterial functions, specific minimum inhibitory concentration (MIC) values for Cyclo(-Ala-Ala) against pathogenic bacteria are not detailed in the available literature. eurekaselect.comnih.gov For context, other diketopiperazines have demonstrated significant antibacterial effects. For instance, diastereomers of tetrasubstituted DKPs have shown potent activity against Staphylococcus aureus (including MRSA) with MIC values between 4–8 μM. nih.gov Another example, cyclo(L-Pro-L-Tyr), was found to be active against the plant pathogens Xanthomonas axonopodis pv. citri and Ralstonia solanacearum. The general class of DKPs is known to possess antibacterial properties, but specific quantitative data for Cyclo(-Ala-Ala) remains elusive. itjfs.comitjfs.com
Antifungal Activity
Similar to its antibacterial profile, the specific antifungal activity of Cyclo(-Ala-Ala) is not well-defined in scientific literature. While one study identified Cyclo(Ala-Ala) as a component within an extract of the invasive plant Mimosa pudica that showed antibiofilm activity against Candida albicans, the direct contribution and specific MIC of Cyclo(-Ala-Ala) were not isolated or reported. researchgate.net The broader DKP family includes compounds with established antifungal properties. eurekaselect.comnih.gov For example, cyclo(Pro-Phe) produced by Bacillus amyloliquefaciens has demonstrated notable antifungal activity. imedpub.com
Mechanism of Antimicrobial Action (e.g., membrane disruption, inhibition of cellular processes)
The precise mechanism of antimicrobial action for Cyclo(-Ala-Ala) has not been elucidated. Research on other DKPs suggests several potential mechanisms. One common mode of action for antimicrobial peptides is the disruption of the bacterial cell membrane, leading to increased permeability and cell death. researchgate.net Other mechanisms include the inhibition of crucial cellular processes. For instance, the antibiotic bicyclomycin, a well-known DKP, acts by inhibiting the Rho transcription termination factor in bacteria. mdpi.com Without specific studies on Cyclo(-Ala-Ala), its mechanism can only be hypothesized based on the activities of structurally related compounds.
Structure-Activity Relationships (SAR) for Antimicrobial Potency
Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a compound influences its biological activity. For the DKP class, factors such as the nature of the amino acid side chains, their stereochemistry, and substitutions on the DKP ring are critical for antimicrobial potency. nih.gov For example, studies on other DKPs have shown that stereochemistry can drastically alter the three-dimensional structure and, consequently, the bioactivity. nih.gov However, specific SAR studies focusing on the simple homodimer Cyclo(-Ala-Ala) and its derivatives concerning antimicrobial potency are not available.
Anticancer Activities
Diketopiperazines are regarded as "privileged structures" in medicinal chemistry and have been extensively investigated for their anticancer properties. researchgate.net General reviews confirm that DKPs exhibit a range of activities, including antitumor effects. researchgate.netitjfs.comrsc.org
Cytotoxicity against Cancer Cell Lines (e.g., A549, HCT-116, HepG2)
Despite the general anticancer potential attributed to DKPs, specific experimental data detailing the cytotoxicity of Cyclo(-Ala-Ala) against the human cancer cell lines A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (liver carcinoma) are not found in the reviewed literature.
Theoretical studies offer some insight into a potential anticancer mechanism. Molecular docking and dynamics simulations have suggested that both Cyclo(L-Ala-L-Ala) and Cyclo(L-Ala-D-Ala) can interact with key residues in the active site of poly(ADP-ribose)polymerase-1 (PARP-1), a significant target in cancer therapy. researchgate.net The simulations indicated that the compounds could form hydrogen bonds with critical amino acid residues like Gly863 and the catalytic residue Glu988. researchgate.net While this suggests a plausible mechanism for anticancer activity, it is a computational finding and lacks the support of experimental cytotoxicity data (e.g., IC₅₀ values) from cell-based assays.
For comparison, other DKPs have demonstrated cytotoxic effects. For example, Phenylahistin is an unsaturated DKP derivative that acts as a microtubule binding agent with anti-cancer properties. wikipedia.org However, without direct experimental evidence, the cytotoxic potential of Cyclo(-Ala-Ala) against specific cancer cell lines remains theoretical.
Apoptosis Induction and Cell Cycle Modulation
As of the latest literature surveys, there is no specific scientific data available detailing the effects of Cyclo(-Ala-Ala) on apoptosis induction or cell cycle modulation in any cell line. Consequently, its potential to act as a pro-apoptotic agent or to influence the progression of the cell cycle has not been established.
Mechanisms of Anticancer Action
The precise mechanisms through which Cyclo(-Ala-Ala) might exert any anticancer action are currently unknown. There are no published studies that investigate its potential to modulate protein-protein interactions, inhibit enzyme activity, or interact with DNA in the context of cancer therapy. Therefore, a mechanistic understanding of any anti-neoplastic properties of this compound is absent from the scientific record.
Influence of Stereochemistry on Anticancer Potency
The impact of the stereochemistry of the alanine (B10760859) residues within the Cyclo(-Ala-Ala) structure on its potential anticancer potency has not been explored in the scientific literature. Research on how the spatial arrangement of its constituent amino acids might affect its biological activity in cancer models is not available.
Neuroprotective Effects
There is currently no scientific evidence to suggest that Cyclo(-Ala-Ala) possesses neuroprotective properties.
Given the lack of data on its neuroprotective effects, the potential of Cyclo(-Ala-Ala) in the treatment of neurodegenerative diseases has not been investigated.
The mechanisms by which Cyclo(-Ala-Ala) might confer neuroprotection are entirely unknown, as no studies have been conducted in this area.
Immunomodulatory Effects
The ability of Cyclo(-Ala-Ala) to modulate the immune system has not been documented in the scientific literature. There are no available studies investigating its potential to act as an immunomodulatory agent.
Modulation of Immune Cell Activity
Direct evidence detailing the specific mechanisms by which Cyclo(-Ala-Ala) modulates the activity of immune cells is sparse. While the broader class of cyclic dipeptides has been investigated for immunomodulatory effects, specific studies focusing on Cyclo(-Ala-Ala) are not extensively reported. itjfs.comitjfs.com Some vendor information suggests that Cyclo(-Ala-Ala) may influence immune cell activity, but further peer-reviewed research is required to fully elucidate these potential mechanisms. smolecule.com General reviews of CDPs mention that some compounds within this class may possess immunosuppressive properties, but these findings are not specifically attributed to Cyclo(-Ala-Ala). itjfs.comitjfs.com
Influence on Inflammatory Pathways
The specific influence of Cyclo(-Ala-Ala) on inflammatory pathways has not been a focus of detailed investigation in the available scientific literature. While it is known that various cyclic dipeptides can exhibit anti-inflammatory properties, the direct contribution and mechanism of action for Cyclo(-Ala-Ala) are not well-documented. itjfs.comitjfs.comrsc.org For instance, studies have identified anti-inflammatory characteristics in compounds like cyclo(Pro-Pro) and cyclo(Val-Pro), but similar dedicated studies on Cyclo(-Ala-Ala) are not readily found. itjfs.comitjfs.com A Japanese patent application lists Cyclo(-Ala-Ala) among many cyclic dipeptides in a composition for promoting GLP-2 secretion, which can have an inflammation suppression effect, but this does not detail the specific action of Cyclo(-Ala-Ala). google.com
Other Reported Biological Activities
Enzyme Inhibition (e.g., enzyme inhibitors, stabilizers)
There is a lack of specific data demonstrating Cyclo(-Ala-Ala) as a potent enzyme inhibitor. While the class of diketopiperazines is explored for various biological activities, including enzyme inhibition, the specific inhibitory profile of Cyclo(-Ala-Ala) against particular enzymes is not detailed in the available research. sigmaaldrich.com One patent document lists Cyclo(-Ala-Ala) among numerous compounds and separately mentions an "enzyme inhibitor," but does not establish a direct relationship between the two. google.com
Modulation of Protein Interactions
Cyclo(-Ala-Ala) has been used in fundamental biophysical studies to understand how small molecules interact with different environments, which can provide insights into protein stabilization. For example, research on the interaction of Cyclo(-Ala-Ala) with ionic liquids showed unfavorable interactions, which leads to the stabilization of the native structure of the cyclic dipeptide itself. acs.orgnih.gov This suggests that Cyclo(-Ala-Ala) prefers to be excluded from the surface of other molecules in these specific solvent systems. However, detailed studies on how Cyclo(-Ala-Ala) specifically binds to and modulates the function of biological proteins or protein-protein interactions are limited. smolecule.comacs.org Chemical suppliers note its use as a research tool in proteomics, but specific examples of modulated protein interactions are not provided. smolecule.com
Below is a table summarizing the findings from a study on the interaction of Cyclo(-Ala-Ala) with various ionic liquids, indicating the stabilizing effect on the compound itself.
| Ionic Liquid | Transfer Free Energy (ΔG'tr) | Implication |
| Diethylammonium acetate ([Et2NH][CH3COO]) | Positive | Unfavorable interaction, stabilization of Cyclo(-Ala-Ala) |
| Triethylammonium acetate ([Et3NH][CH3COO]) | Positive | Unfavorable interaction, stabilization of Cyclo(-Ala-Ala) |
| Diethylammonium dihydrogen phosphate ([Et2NH][H2PO4]) | Positive | Unfavorable interaction, stabilization of Cyclo(-Ala-Ala) |
| Triethylammonium dihydrogen phosphate ([Et3NH][H2PO4]) | Positive | Unfavorable interaction, stabilization of Cyclo(-Ala-Ala) |
| Diethylammonium sulfate ([Et2NH][HSO4]) | Positive | Unfavorable interaction, stabilization of Cyclo(-Ala-Ala) |
| Triethylammonium sulfate ([Et3NH][HSO4]) | Positive | Unfavorable interaction, stabilization of Cyclo(-Ala-Ala) |
Data derived from thermodynamic characterization studies. acs.orgnih.gov
Quorum Sensing Modulation in Bacteria
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria, and certain cyclic dipeptides have been identified as modulators of this process. researchgate.net However, the specific role of Cyclo(-Ala-Ala) in modulating QS pathways is not clearly established. While some studies have investigated libraries of diketopiperazines for QS activity, the individual results for Cyclo(-Ala-Ala) are not consistently reported. researchgate.netcalstate.edu Research has shown that other cyclic dipeptides can act as activators or inhibitors of LuxR-type proteins involved in QS, but similar detailed mechanistic work specifically on Cyclo(-Ala-Ala) is lacking in the reviewed literature. researchgate.net
Derivatives and Structure Activity Relationship Sar Studies
Synthesis of Cyclo(-Ala-Ala) Analogs and Derivatives
The synthesis of Cyclo(-Ala-Ala) and its derivatives can be achieved through various methods, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and enzymatic synthesis. smolecule.com SPPS allows for the sequential addition of amino acids to a solid support, followed by cleavage and cyclization to form the desired cyclic dipeptide. smolecule.com Solution-phase synthesis involves the coupling of amino acid residues in solution, followed by cyclization. smolecule.com Enzymatic approaches utilize specific enzymes to catalyze the formation of the cyclic structure from linear precursors. smolecule.com
Modifications to the alanine (B10760859) side chains of the Cyclo(-Ala-Ala) scaffold introduce chemical diversity, allowing for the exploration of how different functional groups impact biological activity. While direct modifications of the methyl group of alanine in Cyclo(-Ala-Ala) are not extensively detailed in readily available literature, the general principles of peptide chemistry allow for the substitution of alanine with other amino acids bearing a wide array of side chains. For instance, replacing one of the alanine residues with histidine to form Cyclo(His-Ala) has been shown to yield compounds with anticancer and antithrombotic properties. nih.govresearchgate.net This suggests that the introduction of different side chains can impart significant and specific biological activities to the diketopiperazine core. The synthesis of such analogs typically follows standard peptide synthesis protocols, where the desired amino acid is incorporated in place of alanine in the linear dipeptide precursor before cyclization.
To enhance stability against enzymatic degradation and to explore novel conformational spaces, D-amino acids and non-canonical amino acids have been incorporated into the Cyclo(-Ala-Ala) scaffold. The resulting diastereomeric or entirely D-amino acid-containing cyclic dipeptides, such as Cyclo(-D-Ala-D-Ala), often exhibit distinct biological profiles compared to their L-amino acid counterparts. nextpeptide.comruixibiotech.comchemimpex.com The incorporation of D-amino acids can influence the peptide's susceptibility to proteases and alter its interaction with chiral biological targets. For example, the substitution of L-alanine with D-alanine in the immunosuppressive cyclic peptide Cyclosporin A has been a key area of study in understanding its structure-activity relationship with the MDR1 P-glycoprotein. nih.gov
The synthesis of these analogs involves using the corresponding D-amino acid or non-canonical amino acid during the initial peptide synthesis steps. The cyclization is then carried out to yield the final modified cyclic dipeptide.
N-methylation, the substitution of an amide proton with a methyl group, is a common strategy in peptide chemistry to increase metabolic stability and membrane permeability. nih.govmonash.edu This modification has been applied to cyclic peptides to modulate their conformational preferences and biological activities. N-methylation of the amide bonds in the Cyclo(-Ala-Ala) backbone can significantly alter the three-dimensional structure of the molecule by restricting the rotation around the C-N bond and influencing the cis-trans isomerization of the peptide bond. researchgate.netnih.gov This conformational rigidity can lock the molecule in a bioactive conformation, potentially leading to enhanced target affinity and selectivity. nih.gov Furthermore, the removal of the amide proton prevents the formation of hydrogen bonds, which can impact solubility and interactions with biological targets. nih.gov The regiochemistry of N-methylation can be influenced by the stereochemistry of the amino acid residues, suggesting that the peptide's conformation can direct the methylation reaction. nih.gov
The synthesis of N-methylated analogs can be achieved by using N-methylated amino acid building blocks during peptide synthesis or by post-synthetic modification of the peptide backbone. nih.govmonash.edu
The rigid structure of Cyclo(-Ala-Ala) makes it an excellent scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. The diketopiperazine ring of Cyclo(-Ala-Ala) can serve as a constrained platform to present various functional groups in a defined spatial orientation, mimicking the side chains of a peptide that are crucial for biological activity.
One approach to peptidomimetic design is to use the Cyclo(-Ala-Ala) core to mimic secondary structures of peptides, such as β-turns. mdpi.com By attaching appropriate pharmacophores to the scaffold, it is possible to create small molecules that can modulate protein-protein interactions. mdpi.com Another strategy involves replacing parts of the peptide backbone with non-peptidic elements to enhance stability and bioavailability. For instance, cyclopropane-containing analogs have been used to create rigid peptidomimetics of HIV-1 protease inhibitors. nih.gov While specific examples based on the Cyclo(-Ala-Ala) scaffold are not extensively documented, the principles of peptidomimetic design are broadly applicable.
Systematic SAR Investigations
Systematic structure-activity relationship (SAR) studies involve synthesizing a series of related compounds and evaluating their biological activities to understand how specific structural features contribute to their function.
While comprehensive SAR studies specifically focused on a wide range of Cyclo(-Ala-Ala) derivatives are not extensively published in a single source, data from related cyclic dipeptides and other cyclic peptides provide valuable insights into the correlation between structural modifications and biological activity.
For instance, studies on histidine-containing diketopiperazines like Cyclo(His-Ala) have demonstrated that the nature of the amino acid side chain is a critical determinant of biological activity. Cyclo(His-Ala) has been shown to inhibit the growth of various cancer cell lines, including HT-29, MCF-7, and HeLa cells, and also exhibits antifungal activity against C. albicans. nih.gov In contrast, the closely related Cyclo(His-Gly) showed a more limited spectrum of anticancer activity. nih.gov This highlights the importance of the alanine side chain in conferring broader cytotoxic effects in this context.
The table below summarizes the reported biological activities of Cyclo(His-Ala) and a related analog.
| Compound | Biological Activity | Findings |
| Cyclo(His-Ala) | Anticancer | Inhibited the growth of HT-29, MCF-7, and HeLa carcinoma cells at 100 µM. nih.gov |
| Antifungal | Significantly inhibited the growth of C. albicans. nih.gov | |
| Cardiovascular | Decreased heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts at 100 µM. nih.gov | |
| Antithrombotic | Inhibited thrombin, resulting in a 63.3% reduction in the rate of fibrin (B1330869) formation. nih.gov | |
| Cyclo(His-Gly) | Anticancer | Inhibited the growth of MCF-7 cells. nih.gov |
| Antithrombotic | Significantly inhibited thrombin-induced platelet aggregation with an IC50 of 0.0662 mM. nih.gov |
This table is based on data for histidine-containing diketopiperazines to illustrate SAR principles.
Furthermore, the stereochemistry of the constituent amino acids plays a crucial role. The incorporation of D-amino acids, as seen in Cyclosporin A analogs, can dramatically affect interactions with biological targets like P-glycoprotein. nih.gov Similarly, N-methylation has been shown to have a profound impact on the permeability and bioactivity of cyclic hexapeptides, with both the number and position of the methyl groups being critical factors. nih.gov These findings underscore that modifications to the core Cyclo(-Ala-Ala) structure, whether at the side chains, the stereochemistry of the α-carbons, or the amide backbone, are key determinants of the resulting biological activity.
Computational Approaches to Predict SAR (e.g., molecular docking, QSAR)
Computational methods are instrumental in predicting the Structure-Activity Relationship (SAR) of Cyclo(-Ala-Ala) and its derivatives, offering insights into their potential biological activities and guiding the design of new analogs with improved properties. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this in silico analysis.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific target protein. This method helps in understanding the binding mechanism and affinity between the ligand and the protein's active site. For instance, a study involving the docking of "alanine diketopiperazine," another term for Cyclo(-Ala-Ala), to the β2-Adrenergic Receptor (β2-AR) was conducted to evaluate its binding efficiency. The simulation calculated the binding energy, which is an indicator of the affinity of the compound for the receptor.
Table 1: Molecular Docking Results of Alanine Diketopiperazine with β2-Adrenergic Receptor
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Alanine Diketopiperazine | β2-Adrenergic Receptor (PDB ID: 2RH1) | -4.85 mdpi.com |
Further illustrating the application of molecular docking to related cyclic dipeptides, a study explored the therapeutic potential of various alanine-containing cyclic dipeptides for schizophrenia by modeling their interactions with the SIGMA1 receptor. mdpi.com This research provided both the predicted binding energies from docking simulations and the experimentally determined inhibitory concentrations (IC50), which allows for an assessment of the predictive power of the computational model. mdpi.com
Table 2: Molecular Docking and Biological Activity of Alanine-Containing Cyclic Dipeptides against SIGMA1 Receptor
| Compound | Target Protein | Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| Cyclo(Ala-Gln) | SIGMA1 | -6.2 | 13.4 mdpi.com |
| Cyclo(Ala-His) | SIGMA1 | -6.1 | 19.4 mdpi.com |
While comprehensive QSAR studies specifically focused on a large series of Cyclo(-Ala-Ala) derivatives are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. A QSAR model would mathematically correlate variations in the chemical structures of Cyclo(-Ala-Ala) analogs with their biological activities. This would involve calculating various molecular descriptors for each derivative, such as electronic, steric, and hydrophobic properties. These descriptors would then be used to build a statistical model that can predict the activity of new, untested derivatives. Such models are invaluable for prioritizing the synthesis of compounds with the highest predicted potency.
The computational approaches of molecular docking and QSAR provide a powerful framework for the rational design of novel Cyclo(-Ala-Ala) derivatives with desired biological activities, accelerating the discovery process while minimizing the need for extensive and resource-intensive experimental screening.
Analytical Methodologies for Cyclo Ala Ala Research
Chromatographic Separations
Chromatography is a cornerstone technique for the analysis of Cyclo(-Ala-Ala). It allows for the separation of the compound from impurities, synthetic byproducts, or other components within a complex mixture.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Cyclo(-Ala-Ala) preparations and for its precise quantification. chemimpex.com The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a cyclic peptide like Cyclo(-Ala-Ala), reversed-phase HPLC (RP-HPLC) is commonly utilized.
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of Cyclo(-Ala-Ala) is often reported to be ≥ 99% as determined by HPLC. chemimpex.com
Method development for Cyclo(-Ala-Ala) involves optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities. Key parameters include the column type, mobile phase composition, flow rate, and detector wavelength. nih.govnih.gov UV detection is frequently used, with the wavelength selected based on the absorbance characteristics of the peptide bond.
Table 1: Example of HPLC Method Parameters for Cyclo(-Ala-Ala) Analysis This table is a representative example based on typical methods for cyclic peptides.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.govresearchgate.net |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water nih.govnih.gov |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30°C) nih.gov |
| Detection | UV Spectrophotometry at ~210-220 nm researchgate.net |
| Injection Volume | 10 µL researchgate.net |
For identifying and quantifying Cyclo(-Ala-Ala) in complex biological or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.org This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.orgnih.gov
The LC system separates Cyclo(-Ala-Ala) from the sample matrix, after which the eluent is introduced into the mass spectrometer's ion source. pitt.edu Electrospray ionization (ESI) is a common ionization technique for peptides, as it generates charged molecular ions with minimal fragmentation. nih.govpitt.edu
In the tandem mass spectrometer, the parent ion corresponding to Cyclo(-Ala-Ala) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. pitt.edu This process, known as selected reaction monitoring (SRM), provides exceptional specificity, allowing for accurate quantification even at very low concentrations and in the presence of interfering substances. nih.gov The development of an LC-MS/MS method is essential for studying the compound in matrices like plasma, urine, or tissue extracts. nih.govijalsr.org
Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Determination
Mass spectrometry is an indispensable tool for confirming the chemical structure and determining the precise molecular weight of Cyclo(-Ala-Ala). rsc.org The technique measures the mass-to-charge ratio (m/z) of ionized molecules. pitt.edu The molecular weight of Cyclo(-Ala-Ala) is 142.16 g/mol , corresponding to its molecular formula, C₆H₁₀N₂O₂. chemimpex.com
A mass spectrum of Cyclo(-Ala-Ala) will show a prominent peak corresponding to its protonated molecule [M+H]⁺ at an m/z of approximately 143.1. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. rsc.org High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which helps to confirm the elemental composition.
Furthermore, fragmentation analysis (MS/MS) provides detailed structural information. cdnsciencepub.com By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. The analysis of these fragments helps to confirm the sequence and cyclic nature of the peptide. For instance, the fragmentation of trifluoroacetylated Cyclo(-Ala-Ala) has been studied to understand its degradation pathways, providing evidence for its structure. cdnsciencepub.com
Table 2: Key Mass Spectrometric Data for Cyclo(-Ala-Ala)
| Parameter | Value |
| Molecular Formula | C₆H₁₀N₂O₂ chemimpex.com |
| Molecular Weight | 142.16 g/mol chemimpex.com |
| Monoisotopic Mass | 142.0742 Da |
| Expected [M+H]⁺ ion (m/z) | ~143.08 |
| Expected [M+Na]⁺ ion (m/z) | ~165.06 |
Application in Analytical Method Development and Validation
Cyclo(-Ala-Ala) can serve as a reference standard in the development and validation of new analytical methods. callabsusa.com Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. callabsusa.commdpi.com This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). nih.govmdpi.com
A validated method for Cyclo(-Ala-Ala) ensures reliable and reproducible results for its identification and quantification. The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results to the true value. ijalsr.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. callabsusa.com
Table 3: Representative Validation Parameters for a Quantitative HPLC Method This table presents typical acceptance criteria for method validation based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% ijalsr.org |
| Precision (% RSD) | ≤ 2.0% nih.govijalsr.org |
| LOD | Signal-to-Noise Ratio of 3:1 mdpi.com |
| LOQ | Signal-to-Noise Ratio of 10:1 mdpi.com |
The development of such robust and validated methods is essential for all stages of research involving Cyclo(-Ala-Ala), from its initial synthesis and quality control to its application in more complex studies. callabsusa.com
Theoretical Frameworks and Future Directions
Computational Design of Novel Cyclo(-Ala-Ala) Analogs with Enhanced Properties
The computational design of novel peptides is a rapidly advancing field that combines principles of molecular modeling, simulation, and bioinformatics to create molecules with specific, enhanced properties. nih.govnih.gov For Cyclo(-Ala-Ala), this approach offers a pathway to develop analogs with improved stability, target affinity, and bioavailability. The core strategy involves using the Cyclo(-Ala-Ala) backbone as a template and systematically modifying its structure to optimize for a desired function.
Research in this area leverages a multi-step computational workflow. This process begins with an in silico design phase, where modifications to the parent molecule are proposed. These can range from simple substitutions of the alanine (B10760859) side chains to more complex stereochemical alterations or the addition of non-proteinogenic amino acids. Following the design phase, techniques such as flexible docking and molecular dynamics (MD) simulations are employed to predict the binding affinity and stability of the newly designed analogs with their biological targets. nih.gov For instance, rigorous binding free energy calculations can be performed in explicit solvent simulations to shortlist the most promising candidates for synthesis and experimental validation. nih.gov This computational pre-screening significantly reduces the time and resources required compared to traditional high-throughput screening of chemical libraries.
| Computational Strategy | Objective | Methodology | Potential Outcome for Cyclo(-Ala-Ala) Analogs |
|---|---|---|---|
| Scaffold Hopping | Discover novel core structures with similar functional properties. | 3D database searching, fragment replacement. | Identification of new cyclic backbones that mimic the spatial arrangement of Cyclo(-Ala-Ala)'s functional groups but with improved pharmacokinetic properties. |
| Side-Chain Optimization | Enhance binding affinity and selectivity to a specific biological target. | Rotamer library analysis, energy minimization, Monte Carlo simulations. | Development of analogs with modified side chains that form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with a target receptor or enzyme. |
| De Novo Design | Create entirely new peptide structures with desired functions. | Building idealized active sites, quantum mechanical calculations, sequence design software (e.g., Rosetta). mdpi.com | Generation of novel cyclic peptides incorporating the Ala-Ala motif into a larger structure designed to catalyze a specific reaction or bind a challenging target. mdpi.com |
| Molecular Dynamics (MD) Simulations | Predict structural stability and conformational preferences. | Force fields (e.g., AMBER, OPLS-AA), explicit solvent models. researchgate.net | Understanding how modifications affect the rigidity and dynamics of the peptide ring, influencing its bioactivity and resistance to degradation. |
Understanding Conformational Dynamics and their Impact on Bioactivity
The biological activity of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. mdpi.com For a constrained molecule like Cyclo(-Ala-Ala), understanding the subtle dynamics of its diketopiperazine ring is crucial for predicting and modulating its function. The ring can adopt various conformations, most commonly a non-planar boat shape, and the orientation of the alanine side chains (axial or equatorial) can significantly influence how the molecule interacts with its biological partners. researchgate.net
Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with extensive MD simulations, are the primary tools for investigating these dynamics. acs.org NMR can provide experimental restraints, such as inter-proton distances, which are then used to validate and refine computational models. researchgate.net MD simulations, in turn, can map the conformational landscape of the molecule over time, revealing the populations of different conformers and the energy barriers between them. researchgate.net For example, studies on related cyclic pentapeptides have shown that even minor structural changes can shift the equilibrium between different conformers, such as those containing specific β- or γ-turns, which can dramatically alter bioactivity. researchgate.netacs.org This principle is directly applicable to Cyclo(-Ala-Ala) analogs, where understanding the conformational consequences of a chemical modification is key to rational design.
| Conformational Feature | Method of Study | Potential Impact on Bioactivity |
|---|---|---|
| Diketopiperazine Ring Pucker | NMR Spectroscopy, X-ray Crystallography, MD Simulations | Influences the overall shape of the molecule, affecting its ability to fit into a binding pocket. A planar conformation may have different binding properties than a boat conformation. researchgate.net |
| Side-Chain Orientation (Axial vs. Equatorial) | NMR Spectroscopy, MD Simulations | Determines the spatial presentation of the methyl groups, which can be critical for specific hydrophobic interactions with a target protein. |
| Hydrogen Bonding Capacity | Infrared Spectroscopy, NMR Temperature Coefficients | The ability to act as a hydrogen bond donor or acceptor is fundamental to molecular recognition and binding affinity. |
| Overall Molecular Flexibility | Relaxation-based NMR, Long-timescale MD Simulations | A certain degree of flexibility can be necessary for an "induced fit" binding mechanism, while excessive rigidity may prevent effective interaction. mdpi.com |
Exploration of Unconventional Biosynthetic Pathways
The biosynthesis of amino acid precursors like 5-aminolevulinic acid (ALA) is well-understood, occurring via established routes such as the C4 (Shemin) and C5 pathways. researchgate.netresearchgate.net However, the direct enzymatic synthesis of cyclic dipeptides like Cyclo(-Ala-Ala) in nature is less characterized and often attributed to non-ribosomal peptide synthetases (NRPSs) or spontaneous cyclization of linear dipeptides. Future research is trending towards the discovery and engineering of "unconventional" biosynthetic pathways that could produce this compound with high efficiency and specificity.
This exploration involves searching for novel enzymatic machinery, potentially from uncultured microorganisms or extremophiles, through genome mining and metagenomic approaches. The goal is to identify single, highly efficient enzymes—such as novel cyclases or synthases—that can directly catalyze the formation of the diketopiperazine ring from two alanine molecules. Such enzymes would be highly valuable for biotechnological production. Furthermore, directed evolution and protein engineering could be used to adapt existing enzymes or design new ones (de novo) to perform this specific cyclization reaction, bypassing the complexity of multi-domain NRPS systems. nih.gov The characterization of unusual enzymatic steps in the biosynthesis of other natural products, such as novel C-C bond formations, provides a conceptual basis for the discovery of similarly unique reactions for peptide cyclization. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
To fully understand the biological impact of Cyclo(-Ala-Ala) or its designed analogs, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive and unbiased view of the molecular changes induced by the compound within a cell or organism. embopress.org This approach moves beyond studying a single target to generating a holistic picture of the compound's mechanism of action, identifying off-target effects, and discovering novel therapeutic applications. nih.gov
A typical multi-omics workflow involves treating a biological system (e.g., a cancer cell line) with Cyclo(-Ala-Ala) and then collecting data across different molecular layers. Transcriptomics (via RNA-sequencing) would reveal which genes are up- or down-regulated, proteomics would identify changes in protein abundance and post-translational modifications, and metabolomics would measure fluctuations in cellular metabolites. nih.govnih.gov By integrating these datasets using advanced bioinformatics and network biology tools, researchers can construct causal models that link the initial molecular interaction of the compound to downstream functional outcomes, revealing complex biological interactions and signaling pathway perturbations. embopress.orgmdpi.com
| Omics Layer | Technology | Information Gained for Cyclo(-Ala-Ala) Research |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identifies all genes whose expression is altered in response to the compound, revealing affected signaling and metabolic pathways at the transcriptional level. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Quantifies changes in the abundance of thousands of proteins and can detect post-translational modifications (e.g., phosphorylation), providing insight into the activity state of signaling pathways. |
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Measures changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, nucleotides), offering a direct readout of the cell's metabolic state and enzymatic activity. |
| Data Integration | Network Biology, Pathway Analysis, Machine Learning | Builds comprehensive models of the compound's mechanism of action by connecting changes across all molecular layers to explain the observed phenotype. embopress.org |
Q & A
Q. What are the established synthetic routes for Cyclo(-Ala-Ala), and how are they validated for purity and structural fidelity?
Cyclo(-Ala-Ala) is typically synthesized via cyclization of linear dipeptide precursors under acidic or enzymatic conditions. Key validation methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the cyclic structure and rule out linear byproducts .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% as per industrial standards) .
- Melting Point Analysis : A sharp melting point at 282–282.5°C indicates crystallinity and homogeneity .
- Mass Spectrometry : Molecular ion peaks at m/z 142.156 (C₆H₁₀N₂O₂) confirm the molecular formula .
Q. How do the physical properties of Cyclo(-Ala-Ala) influence its experimental handling?
- Solubility : Limited aqueous solubility requires polar aprotic solvents (e.g., DMSO) for dissolution, impacting biological assay design .
- Thermal Stability : High melting point (282°C) suggests suitability for high-temperature reactions but necessitates controlled storage to prevent decomposition .
- Density and pKa : Density (1.081 g/cm³) and predicted pKa (12.97) inform solvent selection and pH-dependent studies .
Q. What spectroscopic techniques are most effective for characterizing Cyclo(-Ala-Ala) in the solid state versus solution?
- Solid-State Analysis :
- FTIR and Raman Spectroscopy : Identify cis-amide I (1640–1680 cm⁻¹) and II (1500–1550 cm⁻¹) vibrations, critical for confirming cyclic conformation .
- X-ray Diffraction (XRD) : Resolves crystal packing and boat/chair conformations .
- Solution-State Analysis :
- Polarized Raman Spectroscopy : Detects symmetry changes (e.g., C₂ symmetry in aqueous Cyclo(-Ala-Ala)) .
- UV-Vis Spectroscopy : Monitors aggregation or solvent interactions .
Advanced Research Questions
Q. How do computational methods like DFT resolve contradictions in Cyclo(-Ala-Ala)’s conformational behavior across experimental models?
Discrepancies between solid-state (boat conformation) and solution-phase (near-planar) structures are addressed via:
- Density Functional Theory (DFT) : B3-LYP/cc-pVDZ calculations reconcile energy minima with experimental Raman/FTIR data, showing solvent-induced conformational flexibility .
- Potential Energy Distributions (PED) : Quantify N-H contributions to amide I/II modes, distinguishing cis-amide linkages from linear analogs .
- Isotopic Substitution (N-deuteration) : Validates vibrational assignments and hydrogen-bonding networks .
Q. What experimental designs mitigate challenges in studying Cyclo(-Ala-Ala)’s biological interactions?
- Competitive Binding Assays : Use fluorescently labeled analogs to quantify receptor affinity while controlling for solvent artifacts .
- Circular Dichroism (CD) : Monitors conformational stability in physiological buffers, identifying pH-dependent structural shifts .
- Molecular Dynamics (MD) Simulations : Predict interaction hotspots with proteins (e.g., MLL1-WDR5 complexes) to guide mutagenesis studies .
Q. How can researchers address reproducibility issues in Cyclo(-Ala-Ala) synthesis and characterization?
- Standardized Protocols : Adopt step-by-step cyclization conditions (e.g., HATU/DIPEA coupling) with detailed supplementary data for reagent ratios and reaction times .
- Interlaboratory Validation : Cross-verify NMR/HPLC results using shared reference samples .
- Open Data Repositories : Archive raw spectral data (e.g., via Zenodo) to enable meta-analyses of batch-to-batch variability .
Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing Cyclo(-Ala-Ala)’s structure-activity relationships (SAR)?
- Multivariate Regression : Correlates substituent effects (e.g., methyl groups in Ala) with thermodynamic parameters (ΔG of binding) .
- Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets to identify dominant conformational drivers .
- Bayesian Inference : Quantifies uncertainty in DFT-predicted binding energies against experimental benchmarks .
Q. How should contradictory data on Cyclo(-Ala-Ala)’s bioactivity be interpreted and resolved?
- Meta-Analysis : Aggregate dose-response curves across studies to distinguish assay-specific artifacts (e.g., endotoxin contamination) from true bioactivity .
- Dose-Response Redundancy : Test activity across multiple cell lines/phylogenetic models to rule out cell-type-specific effects .
- Negative Control Experiments : Include linear Ala-Ala analogs to confirm cyclic structure-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
